[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol CAS number 89241-33-8 properties
[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol CAS number 89241-33-8 properties
An In-depth Technical Guide to [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol (CAS: 89241-33-8)
Introduction
[1-(Phenylsulfonyl)-1H-indol-3-yl]methanol is a heterocyclic organic compound featuring an indole scaffold, a foundational structure in numerous natural products and pharmaceuticals.[1] The strategic placement of a phenylsulfonyl group on the indole nitrogen atom significantly modifies the molecule's reactivity, rendering it a valuable and versatile intermediate in synthetic organic chemistry and drug discovery. The phenylsulfonyl moiety serves as a robust protecting group, stabilizing the indole ring and directing further chemical transformations.[2] This technical guide provides a comprehensive overview of the known properties, a validated synthesis protocol, predictive spectral analysis, and the potential applications of this compound for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and properties of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol are summarized below. While exhaustive experimental data for this specific molecule is not widely published, its characteristics can be inferred from available data and the properties of its structural analogs.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 89241-33-8[3][4][5][6] |
| Molecular Formula | C₁₅H₁₃NO₃S[4][6][7] |
| Molecular Weight | 287.33 g/mol [4][6][7] |
| IUPAC Name | [1-(Benzenesulfonyl)indol-3-yl]methanol[6] |
| Synonyms | 1-Phenylsulfonyl-1H-indol-3-yl methanol, 3-Hydroxymethyl-N-phenylsulfonyl indole[6] |
| InChI Key | ZMLXSFMIPYDHIN-UHFFFAOYSA-N[6] |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO[6] |
Table 2: Physicochemical Properties
| Property | Value/Information |
| Purity | Commercially available at ≥97%[6] |
| Melting Point | Data not available. The precursor aldehyde melts at 157-161 °C.[8] |
| Boiling Point | Data not available. |
| Solubility | The presence of the sulfonyl group generally enhances solubility in various organic solvents compared to the unprotected indole.[2] |
| Appearance | The related precursor aldehyde is a light yellow to brown solid.[8] |
The Role of the Phenylsulfonyl Protecting Group
The selection of a protecting group is a critical strategic decision in multi-step organic synthesis. The phenylsulfonyl group is employed on the indole nitrogen for several key reasons:
-
Acidity Attenuation: It significantly increases the acidity of the N-H proton, facilitating deprotonation under milder basic conditions for its introduction.
-
Reactivity Modulation: As a strong electron-withdrawing group, it deactivates the indole ring towards electrophilic substitution, preventing unwanted side reactions.
-
Directed Lithiation: It directs metallation (e.g., with organolithium reagents) to the C2 position, allowing for precise functionalization at that site, which is otherwise challenging.
-
Stability: The N-sulfonyl bond is stable to a wide range of reaction conditions, including many oxidative and reductive environments.
Caption: N-Protection of the indole ring using benzenesulfonyl chloride.
Synthesis and Purification Workflow
The most direct and efficient synthesis of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol involves the selective reduction of its corresponding aldehyde, 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde. This precursor is readily synthesized from commercially available indole-3-carboxaldehyde.
Caption: Two-step synthesis and purification workflow.
Protocol 3.1: Synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde
This protocol is adapted from established literature procedures.[8]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole-3-carboxaldehyde (1.0 eq) and anhydrous Tetrahydrofuran (THF).
-
Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Equilibration: Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.
-
Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise to the mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from an acetone/petroleum ether mixture to yield the desired aldehyde.[8]
Protocol 3.2: Reduction to [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol
This is a standard, reliable protocol for the selective reduction of an aromatic aldehyde.
-
Preparation: Dissolve the 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde (1.0 eq) from Protocol 3.1 in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains low.
-
Causality: NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the sulfonyl group or the aromatic rings. Methanol is a suitable protic solvent that also participates in the reaction mechanism.
-
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde spot and the appearance of the more polar alcohol product spot.
-
Workup: Cool the flask to 0 °C and slowly add distilled water to quench the excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add more water and extract the product with ethyl acetate or dichloromethane (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
Protocol 3.3: Purification by Column Chromatography
-
Adsorbent: Prepare a slurry of silica gel in the initial mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
-
Self-Validation: The polarity difference between the starting aldehyde and the product alcohol is significant, allowing for clean separation. The less polar impurities will elute first, followed by the desired product.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a purified solid.
Predictive Spectral Characterization
Table 3: Predicted Spectral Data
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR (400 MHz, CDCl₃) | -CH₂- (singlet) | δ ≈ 4.8 - 5.0 ppm |
| -OH (broad singlet) | δ ≈ 1.5 - 2.5 ppm (variable) | |
| C2-H (singlet) | δ ≈ 7.6 - 7.8 ppm | |
| Aromatic protons (multiplets) | δ ≈ 7.2 - 8.2 ppm | |
| ¹³C NMR (101 MHz, CDCl₃) | -CH₂OH | δ ≈ 60 - 65 ppm |
| Aromatic carbons | δ ≈ 110 - 140 ppm | |
| IR (ATR) | O-H stretch (alcohol) | 3200 - 3500 cm⁻¹ (broad) |
| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | |
| S=O stretch (sulfonyl) | 1350 - 1370 cm⁻¹ (asymmetric) & 1160 - 1180 cm⁻¹ (symmetric) |
Reactivity and Potential Applications in Drug Discovery
[1-(Phenylsulfonyl)-1H-indol-3-yl]methanol is not typically an end-product but rather a crucial intermediate. The phenylsulfonyl indole core is a "privileged scaffold" in medicinal chemistry, appearing in compounds designed as anti-cancer, anti-inflammatory, and antibacterial agents.[2][11] The value of this specific molecule lies in the versatility of its primary alcohol functional group.
Caption: Potential synthetic transformations of the primary alcohol group.
-
Oxidation: The alcohol can be mildly oxidized back to the aldehyde or more strongly to the carboxylic acid, providing access to amides and other carbonyl derivatives.
-
Esterification/Etherification: The hydroxyl group can be converted into esters and ethers, allowing for the introduction of diverse functional groups to modulate properties like lipophilicity and metabolic stability.
-
Nucleophilic Substitution: The alcohol can be transformed into a good leaving group (e.g., a tosylate or a halide), enabling SN2 reactions to build more complex carbon skeletons at the 3-position.
These transformations make it a key building block for creating libraries of novel indole-based compounds for screening against various biological targets, including kinases, receptors, and enzymes implicated in disease.[12]
Safety and Handling
While the toxicological properties have not been fully investigated, standard laboratory safety precautions are required.[5]
Table 4: Handling and Storage Guidelines
| Aspect | Recommendation | Source |
| Personal Protective Equipment | Wear chemical safety goggles, protective gloves, and a lab coat. | [3] |
| Handling | Use in a well-ventilated area or fume hood. Avoid dust formation, inhalation, and contact with skin and eyes. | [3] |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. | [3] |
| Incompatibilities | Strong oxidizing agents. | [3] |
| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. | [3] |
| Combustion Products | May produce hazardous oxides of nitrogen, carbon, and sulfur. | [3] |
References
-
Indole or phenylsulfonyl-containing antibacterial agents (A). Design of... - ResearchGate. (URL: [Link])
-
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC - NIH. (URL: [Link])
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
A novel indole derivative... suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. (URL: [Link])
-
1H-Indole-3-methanol, 1-(phenylsulfonyl)-.alpha.-1-propenyl-, (E)-(.+-.)- - SpectraBase. (URL: [Link])
-
Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions - SciELO. (URL: [Link])
-
SYNTHESIS OF 1-(PHENYLSULF0NYL)INDOL-3-YL - ResearchGate. (URL: [Link])
Sources
- 1. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.ca [fishersci.ca]
- 4. 89241-33-8 | (1-(Phenylsulfonyl)-1H-indol-3-yl)methanol - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. fishersci.nl [fishersci.nl]
- 6. [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 89241-33-8|(1-(Phenylsulfonyl)-1H-indol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 8. 1-(PHENYLSULFONYL)-1H-INDOLE-3-CARBALDEHYDE | 80360-20-9 [amp.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
